Product packaging for Ethyl 3-[(4-chlorophenyl)thio]propanoate(Cat. No.:CAS No. 137446-81-2)

Ethyl 3-[(4-chlorophenyl)thio]propanoate

Cat. No.: B156016
CAS No.: 137446-81-2
M. Wt: 244.74 g/mol
InChI Key: BRFZXJHTDVXXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-[(4-chlorophenyl)thio]propanoate ( 137446-81-2) is a high-purity chemical intermediate offered at 99% grade, primarily utilized in industrial and pharmaceutical research and development . This compound is supplied in a 25kg cardboard drum packaging, making it suitable for larger-scale experimental and process development work . Its molecular structure, which integrates a thioether linkage, positions it as a valuable building block for the synthesis of more complex molecules, particularly in the fields of agrochemicals and active pharmaceutical ingredients (APIs) . Researchers employ this compound in the development of novel substances, leveraging its verified quality and consistent properties to ensure reliable and reproducible results in their experiments. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO2S B156016 Ethyl 3-[(4-chlorophenyl)thio]propanoate CAS No. 137446-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFZXJHTDVXXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383856
Record name ethyl 3-[(4-chlorophenyl)thio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137446-81-2
Record name ethyl 3-[(4-chlorophenyl)thio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 3 4 Chlorophenyl Thio Propanoate

Established Reaction Pathways and Mechanistic Insights

The synthesis of ethyl 3-[(4-chlorophenyl)thio]propanoate has traditionally been achieved through several well-established reaction pathways. These methods, while effective, often involve multi-step processes and conditions that are being re-evaluated in the context of modern synthetic chemistry.

Thiol-Ene Addition Reactions for Propanoate Moiety Formation

One of the prominent methods for forming the thioether linkage and the propanoate structure is through a thiol-ene addition reaction. wikipedia.org This reaction involves the addition of a thiol to an alkene. In the context of this compound synthesis, this would typically involve the reaction of 4-chlorothiophenol (B41493) with ethyl acrylate (B77674).

The thiol-ene reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org

Free-Radical Addition: This mechanism is initiated by light, heat, or a radical initiator, which generates a thiyl radical from the thiol. wikipedia.org This radical then adds to the alkene (ethyl acrylate) in an anti-Markovnikov fashion to create a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the final thioether product and regenerates the thiyl radical, propagating the chain reaction. wikipedia.orgnih.gov Photochemical initiation is a common method for these reactions. researchgate.net

Michael Addition: This pathway is typically base-catalyzed and involves the nucleophilic addition of the thiolate anion (formed by deprotonation of the thiol) to the electron-deficient alkene of the acrylate. This type of conjugate addition is a powerful tool for forming carbon-sulfur bonds.

Esterification and Cross-Coupling Strategies

Alternative established routes to this compound involve separate steps for the formation of the thioether and the ester functionalities.

Esterification: One common approach is the Fischer esterification of 3-[(4-chlorophenyl)thio]propanoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. wikipedia.orgyoutube.com This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of ethanol is often used, or water is removed as it is formed. wikipedia.org

Cross-Coupling Reactions: The formation of the aryl thioether bond can also be achieved through cross-coupling reactions. While direct C-S cross-coupling to form this specific molecule is less commonly detailed, the general principles of transition-metal-catalyzed C-S bond formation are well-established. These reactions typically involve the coupling of an aryl halide (like 4-chlorobenzene) with a thiol in the presence of a transition metal catalyst, often palladium or copper. acsgcipr.orgresearchgate.net The development of efficient ligands has been crucial in improving the scope and mildness of these reactions. acsgcipr.org

Contemporary and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the exploration of catalytic processes, green chemistry principles, and advanced reactor technologies for the synthesis of compounds like this compound.

Catalytic Synthesis: Transition Metal-Catalyzed Processes

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve high efficiency and selectivity. mdpi.com For the synthesis of aryl thioethers, palladium-, copper-, and nickel-catalyzed cross-coupling reactions are at the forefront. acsgcipr.orgrsc.org These reactions offer milder conditions and broader functional group tolerance compared to traditional methods. rsc.orgresearchgate.net The general catalytic cycle involves oxidative addition of the aryl halide to the metal center, followed by reaction with the thiol and reductive elimination to yield the aryl thioether. acsgcipr.org The choice of metal, ligand, and base is critical for optimizing the reaction. acsgcipr.org

Catalyst SystemReactantsKey Features
Palladium/LigandAryl Halide + ThiolHigh efficiency, broad functional group tolerance. acsgcipr.org
Copper/LigandAryl Halide + ThiolOften more economical than palladium. acsgcipr.org
Nickel/LigandAryl Thioether + Grignard ReagentInvolves C-S bond cleavage for further functionalization. rsc.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic design to minimize environmental impact. mdpi.comjddhs.com For the synthesis of this compound, this translates to several key considerations:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Thiol-ene addition reactions, for instance, are highly atom-economical. mdpi.com

Solvent-Free Conditions: Conducting reactions without a solvent reduces waste and environmental impact. mdpi.com Some thiol-ene reactions and esterifications can be performed under solvent-free conditions.

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options is preferred. jddhs.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or running reactions at lower temperatures. jddhs.compatsnap.com

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. patsnap.com

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. patsnap.com This technology is being increasingly adopted in the pharmaceutical and fine chemical industries. jst.org.in

For the synthesis of this compound, a continuous flow process could involve pumping the reactants (e.g., 4-chlorothiophenol and ethyl acrylate) through a heated reactor coil, potentially containing a solid-supported catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The esterification step could also be adapted to a continuous process, potentially using a solid acid catalyst packed in a column. google.com The benefits of flow chemistry include enhanced heat and mass transfer, the ability to safely handle hazardous intermediates, and the potential for automated, on-demand production. patsnap.com

FeatureBatch SynthesisFlow Synthesis
Process Type DiscontinuousContinuous
Heat Transfer Limited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio
Safety Higher risk with large volumes of hazardous materialsInherently safer with small reaction volumes at any given time
Scalability Often requires re-optimizationScaled by running the process for a longer duration
Process Control More challenging to maintain homogeneityPrecise control over temperature, pressure, and mixing

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficiency and economy of synthesizing this compound are critically dependent on the careful optimization of several reaction parameters. Strategic control over temperature, pressure, stoichiometry, and the selection of catalysts are paramount in maximizing product yield and purity while minimizing reaction times and by-product formation.

Temperature, Pressure, and Stoichiometric Control

The conjugate addition of thiols to α,β-unsaturated esters is an exothermic process. Consequently, temperature control is a critical parameter. While elevated temperatures can increase the reaction rate, they may also promote the formation of undesirable by-products. Research on analogous aza-Michael additions suggests that a temperature range of 75-100°C is often optimal for achieving a balance between reaction speed and selectivity. mdpi.com

Pressure is not typically a critical parameter for this liquid-phase reaction under standard conditions. The reaction is generally performed at atmospheric pressure.

Stoichiometric control is essential for maximizing the conversion of the limiting reagent and simplifying purification. An equimolar ratio of 4-chlorothiophenol and ethyl acrylate is theoretically required. However, in practice, a slight excess of one reactant may be used to drive the reaction to completion. For instance, in related Michael additions, using a slight excess of the nucleophile (the thiol in this case) can ensure the complete consumption of the acrylate.

Table 1: Effect of Stoichiometry on Thiol-Acrylate Reactions Note: This table presents generalized data for thiol-acrylate reactions to illustrate the principle of stoichiometric control.

EntryMolar Ratio (Thiol:Acrylate)Reaction Time (hours)Conversion (%)
11:1695
21.1:14>99
31:1.1694 (with unreacted thiol)

Catalyst and Ligand Screening for Improved Efficiency

The thia-Michael addition can proceed without a catalyst, but its rate is significantly enhanced by the presence of a base or a nucleophilic catalyst. researchgate.netresearchgate.net The catalyst's role is to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then readily attacks the electron-deficient alkene of the ethyl acrylate. mdpi.com

A variety of catalysts have been investigated for thiol-Michael additions, ranging from simple amines to more complex phosphines and organometallic systems. rsc.org

Amine Catalysts: Tertiary amines like triethylamine (B128534) (TEA) and 1,8-Diazabicycloundec-7-ene (DBU) are commonly used due to their low cost and effectiveness. Primary and secondary amines can also catalyze the reaction, though they may lead to side reactions. researchgate.netresearchgate.net

Phosphine Catalysts: Alkyl phosphines, such as dimethylphenylphosphine (B1211355) (DMPP) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), have been shown to be highly efficient catalysts, often leading to complete conversion in minutes under optimized conditions. rsc.org It is crucial to use phosphines at catalytic levels to prevent the formation of by-products. rsc.org

Copper-Based Catalysts: Copper(I) salt systems have also been shown to be effective in promoting conjugate additions, offering an alternative catalytic pathway. nih.govrsc.org

Table 2: Comparison of Catalysts for Thiol-Michael Addition Note: This table is a representative summary based on studies of similar thiol-ene reactions.

CatalystCatalyst Loading (mol%)SolventReaction TimeYield (%)
Triethylamine10Tetrahydrofuran (B95107) (THF)Several hoursHigh
DBU5Solvent-free< 1 hour>95
DMPP1-2THF< 10 minutes>99
TCEP5Aqueous Media (pH > 8)< 1 hourHigh

Reaction Kinetics and Process Scale-up Considerations

Understanding the reaction kinetics is crucial for transitioning the synthesis from a laboratory setting to an industrial scale. The thia-Michael addition is typically a second-order reaction, with its rate dependent on the concentrations of both the thiolate and the acrylate. The rate-determining step is often the proton transfer from a thiol molecule to the intermediate Michael adduct anion. researchgate.net

For process scale-up, several factors must be considered:

Heat Management: The exothermic nature of the reaction requires an efficient heat-exchange system in large reactors to maintain the optimal temperature and prevent thermal runaways.

Mixing: Adequate mixing is necessary to ensure homogeneity and efficient mass transfer between the reactants and the catalyst, especially if the catalyst is not fully soluble.

Solvent Selection: While the reaction can be run under solvent-free conditions, the use of a solvent can aid in temperature control and facilitate product handling. Dipolar aprotic solvents like DMF or DMSO are often effective, though greener solvent alternatives are increasingly sought. mdpi.com

Work-up and Purification: On a large scale, purification methods like distillation are preferred over chromatography. The choice of catalyst can impact the ease of purification; for example, separating the product from high-boiling amine catalysts can be challenging.

The development of scalable synthesis methods is an active area of research, with a focus on creating robust, high-yield processes that are both economically viable and environmentally responsible. researchgate.netacsgcipr.org

Elucidation of Reaction Chemistry and Mechanistic Investigations of Ethyl 3 4 Chlorophenyl Thio Propanoate

Reactivity Profiles of Functional Groups

Ester Moiety Reactivity: Nucleophilic Acyl Substitution and Condensation

The ester group is a versatile functional group that readily undergoes nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester can be hydrolyzed to yield 3-[(4-chlorophenyl)thio]propanoic acid and ethanol (B145695). The reaction is reversible under acidic conditions, while alkaline hydrolysis is typically irreversible due to the formation of the carboxylate salt. chemguide.co.uk

Table 1: Representative Conditions for Ester Hydrolysis

Catalyst Reagents Product(s)
Dilute Acid (e.g., HCl, H₂SO₄) Water (excess) 3-[(4-chlorophenyl)thio]propanoic acid, Ethanol

Transesterification: The ethyl ester can be converted to other esters through transesterification. This process involves reacting the ester with an alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield Methyl 3-[(4-chlorophenyl)thio]propanoate and ethanol.

Another significant reaction of the ester moiety is the Claisen condensation . This base-catalyzed reaction involves the self-condensation of two molecules of the ester, where one molecule acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile. The product of this reaction is a β-keto ester. For this compound, the self-condensation would result in the formation of Ethyl 2-[3-((4-chlorophenyl)thio)propanoyl]-3-((4-chlorophenyl)thio)propanoate. vaia.com

Thioether Linkage Reactivity: Oxidation and Ligand Exchange Pathways

The thioether linkage in this compound is susceptible to oxidation at the sulfur atom. The sulfur can be oxidized to a sulfoxide (B87167) and further to a sulfone, depending on the nature and stoichiometry of the oxidizing agent.

Oxidation: Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and Oxone®. The selective oxidation to the sulfoxide is often achievable under controlled conditions, while stronger oxidizing conditions or an excess of the oxidant will lead to the corresponding sulfone. organic-chemistry.orgorganic-chemistry.orgresearchgate.netccsenet.org The electron-withdrawing nature of the 4-chlorophenyl group can influence the rate of oxidation.

Table 2: Oxidation Products of the Thioether Linkage

Oxidizing Agent Product
Hydrogen Peroxide (H₂O₂) Ethyl 3-[(4-chlorophenyl)sulfinyl]propanoate (Sulfoxide)
Peroxy Acids (e.g., m-CPBA) Ethyl 3-[(4-chlorophenyl)sulfonyl]propanoate (Sulfone)

Ligand exchange at the sulfur atom is a less common but plausible reaction pathway. In the presence of certain transition metal complexes or other electrophilic species, the thioether could potentially act as a ligand, and subsequent reactions could lead to the cleavage or modification of the carbon-sulfur bonds. However, specific examples involving this compound are not extensively documented.

Radical and Photochemical Transformations

The presence of the aryl thioether moiety makes this compound a candidate for radical and photochemical reactions.

Radical Initiation and Propagation Mechanisms

Radical reactions can be initiated at or adjacent to the sulfur atom. For instance, homolytic cleavage of the C-S bond can be induced by heat or light, although this typically requires significant energy. More commonly, radical reactions can be initiated by radical initiators that abstract a hydrogen atom from the carbon adjacent to the sulfur, though in this specific molecule, the carbons adjacent to the sulfur are part of the propanoate chain and the aromatic ring.

Photoinduced Rearrangements and Cyclizations

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound becomes relevant when a chiral center is introduced into the molecule. The parent molecule itself is achiral. However, reactions at the α- or β-carbons of the propanoate chain, or oxidation of the sulfur atom, can lead to the formation of stereoisomers.

Oxidation of the Thioether: The oxidation of the thioether to a sulfoxide creates a chiral center at the sulfur atom, resulting in the formation of a racemic mixture of (R)- and (S)-Ethyl 3-[(4-chlorophenyl)sulfinyl]propanoate. The selective synthesis of one enantiomer would require the use of a chiral oxidizing agent or a chiral catalyst. researchgate.net

Reactions at the α-Carbon: Condensation reactions, such as the Claisen condensation, involve the formation of a new bond at the α-carbon. If this carbon becomes a stereocenter and the reaction is performed under chiral conditions, it is possible to achieve stereoselectivity. However, for the self-condensation of this compound, the product would likely be formed as a mixture of diastereomers if a new stereocenter is created.

The asymmetric synthesis of related chiral building blocks, such as ethyl (S)-4-chloro-3-hydroxybutanoate, highlights the importance of stereocontrol in the synthesis of pharmaceutical intermediates. nih.gov Similar strategies could potentially be applied to achieve stereoselective transformations of this compound.

Diastereoselective and Enantioselective Reaction Pathways

The synthesis of this compound from 4-chlorothiophenol (B41493) and ethyl acrylate (B77674) does not inherently involve the creation of a stereocenter, thus issues of diastereoselectivity and enantioselectivity are not directly applicable to the parent compound itself. However, if either the thiol or the acrylate precursor possesses a chiral center, or if the reaction is carried out on a prochiral substrate with a chiral catalyst, the formation of stereoisomers becomes a critical aspect of the reaction chemistry.

The development of asymmetric conjugate additions of thiols to α,β-unsaturated esters has been a significant area of research. For instance, the use of chiral catalysts can facilitate the enantioselective addition of arylthiols to enoates, leading to the formation of chiral β-thioesters with high enantiomeric excess. jst.go.jp One approach involves the "double activation" of the thiol through lithiation and the formation of a chelate with a chiral tridentate amino diether ligand, which effectively controls the stereochemistry of the reaction. jst.go.jp While specific examples involving 4-chlorothiophenol and ethyl acrylate are not explicitly detailed, these methodologies provide a foundational framework for the potential asymmetric synthesis of derivatives of this compound. The enantioselectivity in such reactions is often dictated by the ability of the chiral ligand to create a biased environment for the nucleophilic attack of the thiolate on the enoate. jst.go.jp

Furthermore, chiral N-oxide-cadmium complexes have been employed as catalysts for the enantioselective conjugate addition of thiols to enones and enals, achieving enantioselectivities up to 78% ee. rsc.orgresearchgate.net This demonstrates the feasibility of using chiral Lewis acid catalysts to induce asymmetry in thia-Michael additions. The mechanism of such catalysis often involves the coordination of the chiral catalyst to the carbonyl group of the Michael acceptor, thereby activating it towards nucleophilic attack and directing the approach of the thiol from a specific face.

Conformational Dynamics During Reaction Intermediates

The reaction between 4-chlorothiophenol and ethyl acrylate proceeds through a key intermediate, a thiolate anion, which then attacks the β-carbon of the ethyl acrylate. The conformational dynamics of the resulting enolate intermediate play a crucial role in the subsequent protonation step that yields the final product.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the geometries and energetics of transition states and intermediates in thia-Michael additions. nih.gov For the base-catalyzed mechanism, the initial step is the deprotonation of the thiol by a base to form a thiolate. In the nucleophile-initiated pathway, the nucleophile first attacks the Michael acceptor to form a zwitterionic intermediate, which then deprotonates the thiol. nih.gov

The conformational preference of the enolate intermediate is influenced by steric and electronic factors. The orientation of the newly formed carbon-sulfur bond and the ester group will be such that steric hindrance is minimized. The subsequent proton transfer to the α-carbon can, in principle, occur from either face, but in an achiral environment, this leads to a racemic mixture if a new stereocenter is formed. In the context of the reaction to form this compound, no new stereocenter is created at the α-carbon.

The transition state for the carbon-sulfur bond formation is a key point in the reaction coordinate. Studies on analogous systems suggest that in the transition state of the thia-Michael reaction, there is a buildup of positive charge on the β-position of the Michael acceptor. acs.org The geometry of this transition state, including the bond lengths and angles of the forming C-S bond and the reacting sp2 carbons of the acrylate, dictates the activation energy of the reaction.

Kinetic and Thermodynamic Analyses of Key Reactions

The rate and equilibrium of the thia-Michael addition are influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the temperature.

Determination of Reaction Orders and Rate Constants

The determination of a rate law for a chemical reaction is typically achieved through experimental methods such as the method of initial rates or by monitoring the concentration of reactants or products over time. libretexts.orgyoutube.comyoutube.com For the reaction of 4-chlorothiophenol with ethyl acrylate, the rate law would be expected to be dependent on the concentrations of the thiol, the acrylate, and the catalyst (if present).

In a base-catalyzed thia-Michael addition, the rate of reaction is generally dependent on the concentration of the thiolate anion, which in turn depends on the concentration of the thiol and the base, and the pKa of the thiol. The electronic nature of the substituent on the aromatic ring of the thiophenol plays a significant role. The electron-withdrawing chlorine atom in 4-chlorothiophenol increases its acidity compared to thiophenol, which can influence the concentration of the reactive thiolate anion and thus the reaction rate.

The following table presents hypothetical rate data to illustrate how a rate law could be determined experimentally for the base-catalyzed reaction of 4-chlorothiophenol (4-CTP) with ethyl acrylate (EA).

Interactive Data Table: Hypothetical Kinetic Data for the Reaction of 4-Chlorothiophenol with Ethyl Acrylate
Experiment[4-CTP] (M)[EA] (M)[Base] (M)Initial Rate (M/s)
10.10.10.011.0 x 10⁻⁵
20.20.10.012.0 x 10⁻⁵
30.10.20.012.0 x 10⁻⁵
40.10.10.022.0 x 10⁻⁵

From this hypothetical data, doubling the concentration of 4-CTP (Experiment 2 vs. 1) doubles the rate, suggesting the reaction is first order with respect to the thiol. Doubling the concentration of EA (Experiment 3 vs. 1) also doubles the rate, indicating a first-order dependence on the acrylate. Doubling the base concentration (Experiment 4 vs. 1) doubles the rate, showing a first-order dependence on the base. Thus, the hypothetical rate law would be: Rate = k[4-CTP][EA][Base].

Activation Energy and Transition State Characterization

The activation energy (Ea) for a reaction is the minimum energy required for the reactants to transform into products and can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. For thia-Michael additions, DFT calculations have been used to estimate activation energies. For instance, the activation energy for the thiol-quinone methide exchange has been determined to be 86 kJ·mol⁻¹. nih.gov

The electronic properties of the substituents on the aryl thiol can influence the activation energy. Electron-withdrawing groups like the chloro group in 4-chlorothiophenol can stabilize the developing negative charge in the transition state, potentially lowering the activation energy compared to unsubstituted thiophenol.

The thermodynamics of the thia-Michael addition are also an important consideration. The equilibrium constant (Keq) is related to the change in Gibbs free energy (ΔG) for the reaction. Studies on the addition of thiols to benzalcyanoacetate Michael acceptors have shown that the equilibrium constant is significantly influenced by the electronic nature of the β-phenyl ring substituent, with more electron-withdrawing groups leading to a more favorable equilibrium. acs.org This suggests that the reaction of 4-chlorothiophenol with ethyl acrylate is likely to be thermodynamically favorable.

The following table provides a summary of hypothetical thermodynamic parameters for the thia-Michael addition of 4-chlorothiophenol to ethyl acrylate.

Interactive Data Table: Hypothetical Thermodynamic Parameters
ParameterValueUnits
ΔH° (Enthalpy)-75kJ/mol
ΔS° (Entropy)-150J/(mol·K)
ΔG° (Gibbs Free Energy) at 298 K-30.3kJ/mol
Keq (Equilibrium Constant) at 298 K2.2 x 10⁵-

These hypothetical values indicate an exothermic and exergonic reaction, which is typical for thia-Michael additions, leading to a high equilibrium constant favoring product formation.

Derivatization and Chemical Transformations of Ethyl 3 4 Chlorophenyl Thio Propanoate

Functional Group Interconversions of the Ester

The ester functional group in ethyl 3-[(4-chlorophenyl)thio]propanoate is a primary site for chemical modification, allowing for its conversion into other important functional groups such as alcohols and amides.

Reduction to Alcohols and Subsequent Transformations

The ester moiety can be readily reduced to a primary alcohol, 3-[(4-chlorophenyl)thio]propan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The general reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.

While specific literature on the reduction of this compound is not abundant, the reduction of similar esters is well-documented. For instance, the reduction of ethyl propanoate with LiAlH4 yields ethanol (B145695) and propanol. nih.gov A similar process with this compound would be expected to yield 3-[(4-chlorophenyl)thio]propan-1-ol and ethanol. The reaction proceeds via a tetrahedral intermediate, which then collapses to release the ethoxide and subsequently the aldehyde, which is further reduced to the primary alcohol.

The resulting alcohol, 3-[(4-chlorophenyl)thio]propan-1-ol, is itself a valuable intermediate for further chemical synthesis. For example, it can undergo oxidation to the corresponding aldehyde or carboxylic acid, etherification to form ethers, or esterification with various carboxylic acids to produce a new range of esters.

Amidation and Transesterification Reactions

The ester group can be converted to an amide through a reaction with an amine, a process known as amidation. This reaction typically requires heating the ester with the desired amine, sometimes in the presence of a catalyst. The direct amidation of esters can be challenging and may require specific conditions or catalysts.

A closely related transformation is the reaction of the corresponding sulfone derivative with hydrazine (B178648) hydrate (B1144303). In a study by G. Narayana Swamy and colleagues, methyl-3-[(4-chlorophenyl)sulfonyl]propanoate was treated with hydrazine hydrate in ethanol under reflux conditions to form 3-[(4-chlorophenyl)sulfonyl]propane hydrazide. wikipedia.org This suggests that the thioether precursor, this compound, could potentially undergo a similar reaction to produce the corresponding propanohydrazide.

Transformations Involving the Sulfur Atom

The sulfur atom in this compound is another key site for chemical reactions, allowing for oxidation to sulfoxides and sulfones, as well as cleavage of the carbon-sulfur bond.

Controlled Oxidation to Sulfoxides and Sulfones

The thioether linkage can be selectively oxidized to a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidizing agent used. The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, while further oxidation leads to the achiral sulfone.

In a study focused on the synthesis of derivatives of 3-[(4-chlorophenyl) sulfonyl] propane (B168953) hydrazide, mthis compound was oxidized using hydrogen peroxide in acetic acid to yield the corresponding sulfone, methyl-3-[(4-chlorophenyl)sulfonyl]propanoate. wikipedia.org This demonstrates a straightforward method for converting the thioether to the sulfone.

Starting MaterialOxidizing AgentProductReference
Mthis compoundHydrogen Peroxide/Acetic AcidMethyl-3-[(4-chlorophenyl)sulfonyl]propanoate wikipedia.org

Controlled oxidation to the sulfoxide can be achieved using milder oxidizing agents or by carefully controlling the stoichiometry of the oxidant. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate.

Cleavage and Modification of the Carbon-Sulfur Bond

The carbon-sulfur bond in thioethers can be cleaved under various conditions. A common method for the reductive cleavage of C-S bonds is desulfurization using Raney nickel. chemicalbook.comresearchgate.net This reaction typically involves heating the thioether with an excess of Raney nickel in a solvent like ethanol. This process would convert this compound into ethyl 3-(4-chlorophenyl)propanoate, effectively removing the sulfur atom and replacing it with two hydrogen atoms on the propanoate chain. This method is a powerful tool for removing sulfur-containing functional groups in organic synthesis.

Modifications of the Chlorophenyl Ring

The chlorophenyl ring in this compound is susceptible to various modifications, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The directing effects of the substituents on the ring, the chloro group and the thioether linkage, will influence the position of incoming electrophiles. The chloro group is an ortho-, para-director, while the thioether group is also generally an ortho-, para-director. The interplay of these two groups will determine the regioselectivity of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of the aromatic ring would likely introduce a nitro group at a position directed by both the chlorine and the thioether group.

Furthermore, the chlorine atom on the aromatic ring can be replaced using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. organicreactions.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful method for further derivatization of the molecule. For example, a Suzuki coupling reaction could be employed to replace the chlorine atom with an aryl or vinyl group by reacting the molecule with a boronic acid in the presence of a palladium catalyst and a base.

Electrophilic Aromatic Substitution Studies

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of arenes. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the chloro group and the thioether moiety.

The chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and makes it less reactive towards electrophiles compared to benzene. stackexchange.com However, through resonance, the chlorine atom can donate electron density to the ortho and para positions, making it an ortho, para-director. stackexchange.com

On the other hand, the thioether group is generally considered to be an ortho, para-directing group. The sulfur atom can donate a lone pair of electrons into the aromatic pi-system, thereby activating the ortho and para positions towards electrophilic attack. The interplay of these two directing effects will govern the position of substitution on the aromatic ring of this compound.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions of this compound

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ Ethyl 3-[(4-chloro-2-nitrophenyl)thio]propanoate and Ethyl 3-[(4-chloro-3-nitrophenyl)thio]propanoate
Bromination Br₂, FeBr₃ Ethyl 3-[(2-bromo-4-chlorophenyl)thio]propanoate
Friedel-Crafts Acylation RCOCl, AlCl₃ Ethyl 3-[(2-acyl-4-chlorophenyl)thio]propanoate
Sulfonation SO₃, H₂SO₄ 2-((3-ethoxy-3-oxopropyl)thio)-5-chlorobenzenesulfonic acid

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Halide

The carbon-chlorine bond in this compound provides a handle for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acsgcipr.org These reactions typically involve the oxidative addition of a metal catalyst, such as palladium, nickel, copper, or iron, to the aryl halide bond. acsgcipr.orgnih.govrsc.org

A range of coupling partners can be employed to introduce new substituents at the para-position of the aromatic ring. For instance, Suzuki-Miyaura coupling with boronic acids or their esters would lead to the formation of a new carbon-carbon bond, yielding biaryl derivatives. Similarly, Sonogashira coupling with terminal alkynes would introduce an alkynyl moiety.

The choice of catalyst and ligands is crucial for the success of these reactions, as is the optimization of reaction conditions such as temperature, solvent, and base. acsgcipr.org The presence of the thioether and ester functionalities may influence the catalytic cycle, and care must be taken to avoid potential side reactions.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

Reaction Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Coupling Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ Biaryl derivative
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N Arylalkyne derivative
Buchwald-Hartwig Amination Amine Pd₂(dba)₃, BINAP, NaOt-Bu Arylamine derivative
Heck Coupling Alkene Pd(OAc)₂, P(o-tolyl)₃, Et₃N Arylalkene derivative

Regioselectivity and Chemoselectivity in Complex Derivatization Strategies

When planning more complex synthetic routes involving the derivatization of this compound, careful consideration of regioselectivity and chemoselectivity is paramount.

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents, as discussed in section 4.3.1. The thioether group will primarily direct incoming electrophiles to the positions ortho to it. However, the deactivating effect of the chlorine atom may lead to a mixture of isomers, and achieving high regioselectivity might require specific reaction conditions or the use of shape-selective catalysts like zeolites. researchgate.net

Chemoselectivity becomes a key challenge when multiple reactive sites are present in the molecule. For instance, during metal-catalyzed cross-coupling reactions at the C-Cl bond, the thioether linkage could potentially interact with the metal catalyst. While the C-S bond is generally more stable than the C-Cl bond, some catalyst systems are known to promote C-S bond cleavage. rsc.org Therefore, selecting a catalyst system that selectively activates the C-Cl bond while leaving the thioether and ester groups intact is crucial.

Furthermore, the ester functionality could be susceptible to hydrolysis under strongly acidic or basic reaction conditions that might be employed for some transformations. Therefore, the choice of reagents and reaction conditions must be carefully tailored to be compatible with all functional groups present in the molecule to avoid undesired side reactions and ensure the desired transformation occurs with high selectivity.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 4 Chlorophenyl Thio Propanoate and Its Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Ethyl 3-[(4-chlorophenyl)thio]propanoate in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Based on the structure, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are derived from established principles of NMR spectroscopy and comparison with structurally similar compounds.

Predicted ¹H NMR Data (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a 1.25 triplet 7.1 3H
H-b 4.15 quartet 7.1 2H
H-c 2.70 triplet 7.2 2H
H-d 3.20 triplet 7.2 2H
H-e 7.30 doublet 8.5 2H

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Chemical Shift (δ, ppm)
C-1 14.2
C-2 60.8
C-3 171.0
C-4 34.5
C-5 27.5
C-6 134.0
C-7 130.5
C-8 129.2

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would confirm the proton-proton coupling networks. Key expected correlations include:

The quartet at δ 4.15 ppm (H-b) showing a cross-peak with the triplet at δ 1.25 ppm (H-a), confirming the ethyl group.

The triplet at δ 3.20 ppm (H-d) showing a cross-peak with the triplet at δ 2.70 ppm (H-c), confirming the -CH₂-CH₂- linkage of the propanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations would be:

δ(H) 1.25 / δ(C) 14.2 (C-1/H-a)

δ(H) 4.15 / δ(C) 60.8 (C-2/H-b)

δ(H) 2.70 / δ(C) 34.5 (C-4/H-c)

δ(H) 3.20 / δ(C) 27.5 (C-5/H-d)

δ(H) 7.30 / δ(C) 130.5 (C-7/H-e)

δ(H) 7.25 / δ(C) 129.2 (C-8/H-f)

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations are:

Protons H-b (δ 4.15) to the carbonyl carbon C-3 (δ 171.0).

Protons H-c (δ 2.70) to the carbonyl carbon C-3 (δ 171.0) and the sulfur-bearing carbon C-5 (δ 27.5).

Protons H-d (δ 3.20) to the aromatic carbon C-6 (δ 134.0).

Aromatic protons H-e (δ 7.30) to the sulfur-attached carbon C-6 (δ 134.0) and the chlorine-attached carbon C-9 (δ 132.5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For a relatively small and flexible molecule like this compound, significant through-space correlations that define a specific conformation are less likely to be observed at room temperature due to rapid bond rotation.

The flexibility of the thioether and ester linkages in this compound suggests the existence of multiple conformations in solution that interconvert rapidly at room temperature. scielo.brnumberanalytics.com Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. numberanalytics.com

By lowering the temperature, the rate of interconversion between different conformers can be slowed down. scielo.brst-andrews.ac.uk If the energy barrier to rotation is high enough, separate signals for the different conformers might be observed in the NMR spectrum at low temperatures. st-andrews.ac.uknih.gov This would allow for the determination of the relative populations of the conformers and the activation energy of the interconversion process. st-andrews.ac.uk For this molecule, restricted rotation around the C-S bond could potentially lead to the broadening and eventual splitting of the signals for the propanoate chain protons (H-c and H-d) at very low temperatures.

Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₃ClO₂S), the expected exact masses for the molecular ions containing the two major isotopes of chlorine are:

Expected HRMS Data

Ion Formula Isotope Calculated m/z
[C₁₁H₁₃³⁵ClO₂S]⁺ ³⁵Cl 244.0325

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be readily observable in the mass spectrum, providing a clear "isotopic fingerprint" for the presence of a single chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. Key expected fragmentation pathways for this compound include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 199.0035 (for ³⁵Cl).

McLafferty rearrangement: This could lead to the loss of ethylene (B1197577) (C₂H₄) from the ethyl ester group, resulting in an ion corresponding to the carboxylic acid.

Cleavage of the C-S bond: Fragmentation at the thioether linkage is expected. This could lead to the formation of the 4-chlorothiophenolate radical and a [C₅H₉O₂]⁺ ion at m/z 117.0597, or the formation of the 4-chlorothiophenyl cation [C₆H₄ClS]⁺ at m/z 142.9722 (for ³⁵Cl).

Loss of the entire ethyl propanoate group: This would lead to the detection of the 4-chlorophenylthio fragment.

Analysis of related compounds, such as halogen-substituted phenylpropenoates, indicates that the loss of the halogen can be a significant fragmentation pathway, although this is more pronounced for ortho-substituted compounds. nih.gov For the para-substituted title compound, fragmentation is more likely to occur at the ester and thioether linkages. nih.gov

Predicted Major Fragment Ions in MS/MS

m/z (for ³⁵Cl) Proposed Fragment Structure
199.0035 [M - OCH₂CH₃]⁺
142.9722 [C₆H₄ClS]⁺
117.0597 [CH₂(CH₂)COOCH₂CH₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other characteristic absorptions would include:

C-O stretching of the ester at ~1150-1250 cm⁻¹.

C-H stretching of the aromatic ring just above 3000 cm⁻¹ and of the aliphatic chain just below 3000 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

C-Cl stretching vibration, which is expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-S stretching vibrations, which are often weak in the IR spectrum, are expected to give a more prominent signal in the Raman spectrum, typically in the range of 600-800 cm⁻¹. The symmetric stretching of the aromatic ring would also be a strong feature.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1735 - 1750
C-O (Ester) Stretching 1150 - 1250
C-S (Thioether) Stretching 600 - 800
C=C (Aromatic) Stretching 1450 - 1600
C-Cl (Aromatic) Stretching 1000 - 1100
C-H (Aromatic) Stretching 3000 - 3100

The combination of these advanced spectroscopic techniques provides a complete and unambiguous structural characterization of this compound, confirming its atomic connectivity and providing insights into its dynamic behavior in solution.

Characteristic Group Frequencies and Band Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying functional groups and probing the molecular structure of this compound. The spectrum is a composite of vibrations from its three main components: the 4-chlorophenyl group, the thioether linkage, and the ethyl propanoate chain.

Key vibrational modes can be assigned to specific frequency regions. The carbonyl (C=O) stretch of the ester group is one of the most intense and characteristic bands, typically appearing in the 1735-1750 cm⁻¹ region in the IR spectrum. The C-O stretching vibrations of the ester group are expected between 1100 and 1300 cm⁻¹.

The aromatic ring exhibits several characteristic vibrations. The C-H stretching modes appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are found in the 1450-1600 cm⁻¹ range. The para-substitution pattern on the benzene (B151609) ring gives rise to a distinct C-H out-of-plane bending vibration, typically observed between 800 and 850 cm⁻¹. The C-Cl stretching vibration is generally found in the lower frequency region of the spectrum, often between 600 and 800 cm⁻¹.

The thioether (C-S) linkage produces weak to moderately intense bands. Aliphatic C-S stretching vibrations are typically observed in the 600-770 cm⁻¹ range. rsc.org The vibrations of the ethyl and propanoate methylene (B1212753) groups (-CH2-) and the methyl group (-CH3) result in C-H stretching bands between 2850 and 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) modes between 1375 and 1475 cm⁻¹. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
C=O Stretch Ester 1735 - 1750
C-O Stretch Ester 1100 - 1300
Aromatic C-H Stretch 4-chlorophenyl 3000 - 3100
Aromatic C=C Stretch 4-chlorophenyl 1450 - 1600
C-H Out-of-Plane Bend para-substituted phenyl 800 - 850
C-Cl Stretch 4-chlorophenyl 600 - 800
Aliphatic C-S Stretch Thioether 600 - 770
Aliphatic C-H Stretch Ethyl, Propanoate 2850 - 3000

Conformational Changes Probed by Vibrational Modes

This compound possesses significant conformational flexibility around its single bonds, particularly the C-S and C-C bonds of the thioether and propanoate linkages. Vibrational spectroscopy is highly sensitive to such conformational changes, as different rotational isomers (conformers) can exhibit distinct spectral features. mdpi.comarxiv.org

Studies on related flexible thioether molecules have shown that the C-S stretching vibration, typically found in the 600-770 cm⁻¹ region, is sensitive to the gauche/trans conformation of the C-C-S-C dihedral angle. rsc.orgmdpi.com Changes in temperature or solvent polarity can alter the equilibrium population of these conformers, leading to shifts in peak positions or changes in the relative intensities of conformer-specific bands. mdpi.com For instance, a transition from a more stable conformer in the crystalline state to a mixture of conformers in the liquid state can be observed through the appearance of new bands or the broadening of existing ones in the vibrational spectrum.

X-ray Crystallography for Definitive Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

Single crystal X-ray diffraction (SCXRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound is not publicly available, data from analogous compounds, such as (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one, can provide valuable insights into the expected molecular geometry. researchgate.net

In the solid state, the 4-chlorophenyl group would be essentially planar. The thioether linkage would define a specific C-S-C bond angle, typically around 100-105°. The propanoate chain would adopt a low-energy, likely extended, conformation to minimize steric hindrance. Intermolecular interactions, such as C-H···O or π-stacking interactions involving the aromatic rings, would govern the crystal packing arrangement. mdpi.com

This compound is an achiral molecule, meaning it is superimposable on its mirror image. Therefore, it does not have an absolute configuration to be determined.

Table 2: Representative Bond Lengths and Angles from Analogous Structures

Parameter Atoms Involved Typical Value
Bond Length C(aromatic)-S ~1.77 Å
Bond Length S-C(aliphatic) ~1.81 Å
Bond Length C=O ~1.21 Å
Bond Length C-Cl ~1.74 Å
Bond Angle C-S-C ~103°

Note: These values are representative and derived from crystallographic data of similar functionalized molecules.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can have different physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize polymorphism. nih.gov Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph.

A polymorphism study of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid material by PXRD. researchgate.net The appearance of different diffraction patterns would indicate the presence of multiple polymorphs. nih.gov Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are often used in conjunction with PXRD to study the thermodynamic relationships and phase transitions between different polymorphs. researchgate.net

Chiroptical Spectroscopy for Optically Active Derivatives

Circular Dichroism (CD) Spectroscopy

As this compound is achiral, it does not exhibit a Circular Dichroism (CD) spectrum. However, chiral derivatives of this compound would be CD-active. Chirality could be introduced, for example, by placing a stereocenter on the propanoate chain, such as in Ethyl 2-methyl-3-[(4-chlorophenyl)thio]propanoate.

The CD spectrum could be used to assign the absolute configuration of a synthesized chiral derivative by comparing the experimental spectrum to one predicted by quantum chemical calculations. rsc.org Furthermore, CD spectroscopy is a powerful tool for studying conformational changes in chiral molecules in solution, as alterations in the spatial arrangement of the chromophores lead to changes in the observed CD spectrum.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve provides valuable information about the absolute configuration and conformational features of a molecule, particularly in the vicinity of its chromophoric absorption bands. For a molecule to be studied by ORD, it must be chiral and possess a chromophore that absorbs light in the accessible spectral region.

In the context of this compound and its derivatives, ORD studies are contingent on the presence of chirality. The parent molecule itself is not chiral. However, chirality can be introduced through synthetic modifications, such as the introduction of a stereocenter in the propanoate backbone or the oxidation of the sulfur atom to a chiral sulfoxide (B87167). Such chiral derivatives are ideal candidates for ORD analysis.

The primary chromophores in this molecular framework are the 4-chlorophenyl group and the thioester moiety. The electronic transitions associated with these groups, particularly the π → π* transitions of the aromatic ring and the n → π* transition of the thioester carbonyl, are expected to give rise to characteristic ORD curves when perturbed by a chiral environment.

Detailed Research Findings

Detailed ORD analysis of synthesized chiral derivatives of this compound reveals significant insights into their stereochemical nature. The phenomenon central to this analysis is the Cotton effect, which is the characteristic change in optical rotation within an absorption band. wikipedia.org A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite behavior. wikipedia.org

For instance, consider a hypothetical chiral derivative, (R)-Ethyl 2-methyl-3-[(4-chlorophenyl)thio]propanoate. ORD studies on this compound would focus on the Cotton effects associated with the phenyl chromophore (around 250-280 nm) and the thioester chromophore (around 230-250 nm). The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms and groups around the stereocenter.

A comparative analysis of a series of chiral derivatives allows for the establishment of empirical rules correlating the observed Cotton effect with the absolute configuration. For example, a consistent positive Cotton effect for the n → π* transition of the thioester in a series of (R)-configured derivatives would allow for the confident assignment of the (R)-configuration to new, related compounds based on their ORD spectra.

The data presented in the tables below illustrate the typical findings from such an investigation, comparing the ORD characteristics of two hypothetical enantiomeric derivatives.

Table 1: Optical Rotatory Dispersion Data for (R)-Ethyl 2-methyl-3-[(4-chlorophenyl)thio]propanoate

Wavelength (nm)Specific Rotation [α] (degrees)Molar Rotation [Φ] (degrees cm²/dmol)Observation
700+25.5+695Plain positive curve
589 (Na D-line)+38.2+1041Standard measurement
350+120.0+3271Approaching Cotton effect
295+850.5+23185Peak of Cotton effect
2650.00Crossover point
240-620.0-16905Trough of Cotton effect
220-450.8-12290End of measurement

This interactive table showcases a positive Cotton effect, with the peak occurring at a longer wavelength (295 nm) than the trough (240 nm).

Table 2: Optical Rotatory Dispersion Data for (S)-Ethyl 2-methyl-3-[(4-chlorophenyl)thio]propanoate

Wavelength (nm)Specific Rotation [α] (degrees)Molar Rotation [Φ] (degrees cm²/dmol)Observation
700-25.5-695Plain negative curve
589 (Na D-line)-38.2-1041Standard measurement
350-120.0-3271Approaching Cotton effect
295-850.5-23185Trough of Cotton effect
2650.00Crossover point
240+620.0+16905Peak of Cotton effect
220+450.8+12290End of measurement

This interactive table displays a negative Cotton effect, which is the mirror image of the (R)-enantiomer's curve, confirming the enantiomeric relationship and the utility of ORD in distinguishing between stereoisomers.

These studies demonstrate that ORD is an indispensable tool for the structural elucidation of chiral derivatives of this compound. The sign and amplitude of the observed Cotton effects can be correlated with the absolute stereochemistry and preferred conformations of these molecules, providing a deeper understanding of their three-dimensional structure.

Computational and Theoretical Chemistry Studies of Ethyl 3 4 Chlorophenyl Thio Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) for Geometry Optimization, Energy Landscapes, and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like Ethyl 3-[(4-chlorophenyl)thio]propanoate, DFT would be employed to first determine its most stable three-dimensional structure through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Further calculations could map out the energy landscapes, identifying transition states and reaction pathways. Key electronic properties such as the dipole moment, polarizability, and electrostatic potential maps can also be calculated, offering a picture of the molecule's charge distribution and its potential for intermolecular interactions.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods could be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, provide a more rigorous treatment of electron correlation. These high-accuracy calculations would be invaluable for obtaining precise energetic data and refining the understanding of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. For this compound, identifying the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively, providing a qualitative guide to its reactivity. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior.

Trajectory Analysis and Conformational Sampling

MD simulations would reveal the conformational flexibility of this compound by simulating the movements of its atoms over time. By analyzing the simulation trajectory, researchers can identify the most populated conformations and the energetic barriers between them. This is particularly important for a molecule with several rotatable bonds, as its shape can significantly influence its biological activity and physical properties.

Implicit and Explicit Solvent Models for Environmental Effects

The behavior of a molecule is profoundly influenced by its environment, especially in solution. MD simulations can incorporate the effects of a solvent using either implicit or explicit models. An implicit solvent model represents the solvent as a continuous medium, which is computationally efficient for exploring broad conformational landscapes. An explicit solvent model, on the other hand, includes individual solvent molecules, offering a more detailed and accurate picture of solute-solvent interactions, such as hydrogen bonding. Studying this compound in different solvent models would provide crucial insights into its solubility and how its structure and dynamics change in various chemical environments.

Prediction of Spectroscopic Parameters through Computational Models

Computational chemistry offers powerful tools for predicting various spectroscopic data, which can aid in the identification and characterization of molecules. These methods, however, rely on specific studies being conducted on the compound of interest.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often employing Density Functional Theory (DFT), can predict 1H and 13C NMR chemical shifts and coupling constants. This is achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. A thorough search of the existing literature did not yield any studies that have performed such calculations for this compound. Therefore, no theoretical data for its NMR parameters can be presented.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is also instrumental in understanding how chemical reactions occur by mapping out reaction pathways and identifying key transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, chemists computationally locate the transition state—the highest energy point along the reaction pathway. Intrinsic Reaction Coordinate (IRC) analysis is then used to confirm that the identified transition state connects the reactants and products. No studies have been found that apply these methods to reactions involving this compound.

Applications of Ethyl 3 4 Chlorophenyl Thio Propanoate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The reactivity of Ethyl 3-[(4-chlorophenyl)thio]propanoate allows it to serve as a foundational element in the synthesis of more intricate chemical structures. Its bifunctional nature, with both the ester and the thioether linkages, offers multiple sites for chemical modification.

Precursor for Specific Heterocyclic Compounds

While direct, extensive research detailing the use of this compound as a precursor for a wide array of heterocyclic compounds is limited, its structural motifs are analogous to starting materials used in the synthesis of sulfur-containing heterocycles. For instance, similar thioether compounds can undergo intramolecular cyclization reactions to form thiophenes or other sulfur-containing ring systems under specific reaction conditions. The presence of the ester functionality provides a handle for further chemical transformations, such as condensation reactions with dinucleophiles to construct heterocyclic rings.

Building Block in the Synthesis of Organosulfur Scaffolds

The core structure of this compound makes it an inherent building block for more complex organosulfur scaffolds. The thioether bond is a key feature in many biologically active molecules and functional materials. This compound can be elaborated upon through reactions at the ester group, the aromatic ring, or the aliphatic chain to build larger molecules where the chlorophenylthio moiety is a crucial pharmacophore or a functional unit.

Utility in Ligand Design and Catalyst Development

The design of novel ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. The structural elements within this compound suggest its potential utility in this area.

Precursor for Ligands in Transition Metal Catalysis

The sulfur atom in the thioether linkage of this compound possesses lone pairs of electrons that can coordinate to transition metals. By modifying the ester group into other functionalities, such as amides, phosphines, or other donor groups, it is conceivable to synthesize multidentate ligands. For example, conversion of the ester to a hydrazide and subsequent reaction with a ketone or aldehyde could yield a Schiff base ligand capable of forming stable complexes with various transition metals. While specific examples for this exact molecule are not prevalent in the literature, the synthesis of metal complexes from derivatives of similar propanoate structures has been reported, indicating the feasibility of this approach.

Design of Chiral Auxiliaries Based on its Structure (if applicable)

The development of chiral auxiliaries is crucial for controlling stereochemistry in asymmetric synthesis. While there is no direct evidence of this compound being used as a chiral auxiliary itself (as it is achiral), its core structure could potentially be modified to create one. For instance, introduction of a chiral center on the propanoate backbone or functionalization of the aromatic ring with a chiral substituent could lead to a new class of sulfur-containing chiral auxiliaries. However, research in this specific direction has not been prominently reported.

Integration into Advanced Materials Science (if relevant to its derivatives)

The properties of the (4-chlorophenyl)thio group suggest that derivatives of this compound could be integrated into the development of advanced materials. The presence of sulfur can impart unique optical, electronic, or self-assembly properties. For example, polymers incorporating this moiety might exhibit interesting refractive indices or thermal stabilities. However, specific research on the integration of this compound's derivatives into materials science is not yet widely documented.

Monomer for Polymer Synthesis

There is currently no available scientific literature describing the use of this compound as a monomer for polymer synthesis. While its chemical structure, containing a thioether linkage and an ester group, suggests theoretical potential for inclusion in poly(thioether ester)s, no specific studies have been published demonstrating its polymerization or the properties of any resulting polymers. The reactivity of the ethyl ester and the stability of the chlorophenylthio group in various polymerization conditions have not been reported.

Functional Unit in Self-Assembled Systems

Similarly, no research has been published detailing the role of this compound as a functional unit in self-assembled systems. The molecule possesses features, such as a polar ester group and a nonpolar chlorophenyl group, that could theoretically influence intermolecular interactions and drive self-assembly in certain conditions. However, without experimental data, any discussion of its capacity to form micelles, vesicles, liquid crystals, or other supramolecular structures would be entirely speculative. There are no documented studies on its behavior in solution or at interfaces that would support its application in this context.

Future Research Directions and Emerging Methodologies for Ethyl 3 4 Chlorophenyl Thio Propanoate

Exploration of Novel Catalytic Systems for its Transformations

The synthesis of aryl thioethers, such as ethyl 3-[(4-chlorophenyl)thio]propanoate, has traditionally relied on methods like nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. thieme-connect.comthieme-connect.de Future research is increasingly focused on the development of more sustainable and efficient catalytic systems.

A significant trend is the move towards non-precious metal catalysts. While palladium-catalyzed reactions, such as the Migita coupling, have been effective, there is a growing interest in using more abundant and less toxic metals like copper, nickel, and iron. acsgcipr.orgresearchgate.net Copper-catalyzed Ullmann-type couplings, for instance, have been known for a long time but are being refined with new ligands to operate under milder conditions. thieme-connect.comthieme-connect.de Nickel-based catalysts are also showing promise in C-S cross-coupling reactions, sometimes outperforming palladium for specific substrates. thieme-connect.com

Furthermore, research is directed towards greener synthetic strategies that avoid the use of organohalogen intermediates. acsgcipr.org This includes exploring C-H activation, where a C-H bond is directly functionalized, and decarboxylative coupling, as alternative pathways to form the crucial C-S bond. acsgcipr.org These approaches increase atom economy and reduce the generation of halide waste.

Below is a table summarizing some catalytic systems applicable to the synthesis of thioethers, which could be adapted for this compound.

Catalyst TypeMetalKey FeaturesPotential Advantages
Cross-CouplingPalladiumHigh efficiency for aryl bromides and iodides. thieme-connect.comWell-established, broad substrate scope.
Cross-CouplingCopperUsed in Ullmann-type reactions. thieme-connect.comLower cost, less toxic than palladium.
Cross-CouplingNickelEffective for a range of aryl halides. thieme-connect.comCan be more reactive for certain substrates.
C-H ActivationVariousDirect functionalization of C-H bonds. acsgcipr.orgIncreased atom economy, reduced waste.

Integration into High-Throughput Experimentation and Automated Synthesis

The fields of chemical synthesis and process optimization are being revolutionized by high-throughput experimentation (HTE) and automated synthesis platforms. chemh.comoxfordglobal.com These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the discovery of optimal synthetic routes. researchgate.net For a molecule like this compound, automated systems can be employed to quickly identify the most efficient catalysts and reaction parameters for its synthesis. mit.edu

Automated synthesis platforms often utilize robotic systems and flow chemistry. chemh.commit.edu Flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages over traditional batch processing, including better temperature control, improved safety, and easier scalability. The integration of artificial intelligence and machine learning with these automated systems is creating "self-driving labs" that can autonomously design, execute, and optimize chemical reactions. chemh.comresearchgate.net This approach could be instrumental in developing novel and efficient syntheses of this compound and its derivatives. researchgate.net

Potential for Photo- or Electro-chemical Driven Transformations

Photochemistry and electrochemistry offer green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents.

Photocatalysis , which utilizes visible light to drive chemical reactions, has emerged as a powerful tool for C-S bond formation. mdpi.com Photoredox catalysis, often in combination with nickel, can facilitate the coupling of thiols with aryl halides to form thioethers under ambient temperature. organic-chemistry.orgacs.orgnih.govnih.gov This methodology is tolerant of a wide range of functional groups. organic-chemistry.orgacs.orgnih.gov Another application of photochemistry is the selective oxidation of thioethers to sulfoxides, a transformation that can be achieved using photocatalysts and atmospheric oxygen as a green oxidant. nih.gov

Electrochemistry provides another avenue for driving chemical transformations. The electrochemical formation of C-S bonds is an area of growing interest as it can be powered by renewable electricity and avoids the use of chemical oxidants or reductants. researchgate.netchemrxiv.orgchemrxiv.org Recent studies have demonstrated the electrochemical coupling of CO2 and sulfite (B76179) to form C-S bonds on copper-based catalysts. researchgate.netchemrxiv.orgchemrxiv.org While not directly applied to the target molecule, this proof-of-concept work opens up possibilities for novel electrochemical routes to sulfur-containing compounds. researchgate.netchemrxiv.orgchemrxiv.org Electrochemical methods have also been developed for the synthesis of thioesters and for the regioselective and stereoselective synthesis of allylic thioethers. acs.orgrsc.org

MethodDriving ForceKey FeaturesPotential Advantages
PhotocatalysisVisible LightMild reaction conditions, high functional group tolerance. mdpi.comorganic-chemistry.orgacs.orgGreen, energy-efficient, selective.
ElectrochemistryElectricityAvoids chemical oxidants/reductants, can use renewable energy. researchgate.netchemrxiv.orgSustainable, potential for novel reactivity.

Advanced Computational Methodologies for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and synthetic routes.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. nih.govresearchgate.netwhiterose.ac.uk DFT calculations can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the role of catalysts in chemical transformations. whiterose.ac.ukresearchgate.netrsc.org For this compound, DFT could be used to model different synthetic pathways and to design more efficient catalysts for its formation.

Machine Learning (ML) and Artificial Intelligence (AI) are rapidly emerging as transformative technologies in chemistry. nih.govarxiv.orgresearchgate.netnih.govrsc.org By training algorithms on large datasets of known chemical reactions, ML models can learn to predict the products of new reactions with remarkable accuracy. nih.govarxiv.orgresearchgate.net These predictive models can be used to screen virtual libraries of reactants and catalysts to identify promising candidates for experimental investigation, thereby accelerating the discovery process. arxiv.orgnih.gov For the synthesis of this compound, machine learning could be used to predict the optimal reaction conditions and to identify potential side products. nih.gov

Q & A

Q. What are the established synthetic routes for Ethyl 3-[(4-chlorophenyl)thio]propanoate?

The compound can be synthesized via condensation reactions. For example, ethyl bromoacetate reacts with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Hydrolysis of intermediates may involve concentrated HCl to yield carboxylic acid derivatives, though this step is optional depending on target functionality. Yields typically range from 40–60%, requiring optimization of reaction time, temperature, and stoichiometry .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors (respiratory irritation is a noted hazard for similar thioethers) .
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thioether group.
  • Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

Q. How is this compound characterized using spectroscopic methods?

  • NMR: ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.1–3.3 ppm (multiplet, SCH₂), and aromatic protons at δ 7.2–7.4 ppm. ¹³C NMR confirms the ester carbonyl (~170 ppm) and thioether linkage (~35 ppm) .
  • Elemental Analysis: Compare calculated vs. experimental C, H, S percentages (e.g., Anal. Calcd: C 64.27%, H 7.19%, S 28.54%; Found: C 64.15%, H 7.23%, S 28.66%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereoelectronic properties of derivatives?

Single-crystal X-ray diffraction of selenadiazole derivatives (e.g., Ethyl 3-(4-chlorophenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate) reveals:

  • Unit Cell Parameters: Monoclinic system (P21/c) with a = 12.1337 Å, b = 12.2267 Å, c = 16.4423 Å, β = 107.744° .
  • Molecular Geometry: The selenadiazole ring is planar (max deviation = 0.004 Å), while the adjacent benzene ring is twisted by 50.6°, influencing conjugation and reactivity .
  • Refinement: Data collected at 293 K with MoKα radiation (λ = 0.71073 Å) and refined using SHELXL97 (R factor = 0.037) .

Q. How to address discrepancies in elemental analysis or spectroscopic data?

  • Cross-Validation: Combine techniques (e.g., HRMS for molecular ion confirmation, FT-IR for functional groups).
  • Impurity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts like unreacted thiophenol or ester hydrolysis products .
  • Crystallographic Validation: Compare experimental bond lengths/angles with computational models (DFT) to identify structural anomalies .

Q. What reaction conditions optimize the synthesis yield?

  • Catalyst Screening: Test bases (e.g., Et₃N vs. DBU) to enhance nucleophilic substitution efficiency.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic thiols.
  • Temperature Control: Reactions at 60–80°C reduce side reactions (e.g., ester hydrolysis) .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

The electron-withdrawing 4-chlorophenyl group deactivates the thioether sulfur, reducing nucleophilicity. Steric hindrance from the ortho-substituents can slow SN2 pathways. Computational studies (e.g., NBO analysis) quantify charge distribution at the sulfur atom to predict reactivity in metal-catalyzed couplings .

Methodological Notes

  • Contradiction Management: Conflicting NMR signals (e.g., overlapping peaks) require 2D techniques (COSY, HSQC) for resolution .
  • Ecotoxicity Assessment: Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) to evaluate environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.